An In-depth Technical Guide to 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-depth Technical Guide to 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone, a halogenated and aminated acetophenone derivative of significant interest in the field of medicinal chemistry and drug development. Due to its unique substitution pattern, this compound serves as a valuable intermediate for the synthesis of various heterocyclic scaffolds, most notably quinazolines and their analogues. This document details its chemical and physical properties, outlines plausible synthetic routes, explores its reactivity with a focus on the construction of pharmacologically relevant molecules, and discusses safety considerations. Experimental protocols and visual diagrams are provided to offer practical insights for researchers and scientists in drug discovery and organic synthesis.
Introduction
1-(2-Amino-5-bromo-4-fluorophenyl)ethanone (CAS No. 1934470-94-6) is a substituted aromatic ketone that has emerged as a key building block in synthetic organic chemistry.[1] Its structure, featuring an aniline moiety ortho to an acetyl group, combined with the electronic effects of bromine and fluorine atoms, imparts a unique reactivity profile that is highly advantageous for the construction of complex molecular architectures.
The strategic placement of amino, bromo, and fluoro groups on the phenyl ring makes this compound a versatile precursor for a variety of chemical transformations. The amino and acetyl groups are suitably positioned for cyclization reactions, forming the basis for the synthesis of a wide range of heterocyclic systems. The presence of halogen atoms provides opportunities for further functionalization through cross-coupling reactions, allowing for the diversification of the molecular scaffold. This guide will delve into the core chemical properties and synthetic utility of this important intermediate.
Physicochemical Properties
The fundamental physicochemical properties of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 1934470-94-6 | [2] |
| Molecular Formula | C₈H₇BrFNO | [1] |
| Molecular Weight | 232.05 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Purity | Typically ≥97% | [1] |
| Storage | Recommended storage at 4°C, protected from light |
Synthesis and Characterization
While a specific, detailed synthetic protocol for 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is not extensively published in peer-reviewed literature, its synthesis can be inferred from established organic chemistry principles and patent literature for analogous compounds. A plausible synthetic pathway would likely involve the nitration of a suitably substituted fluorobromobenzene, followed by reduction of the nitro group to an amine, and subsequent acylation.
Proposed Synthetic Workflow:
Caption: A plausible synthetic route to 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone.
Characterization: The structural confirmation of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone would be achieved through standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the amino protons, and the methyl protons of the acetyl group. ¹³C NMR would provide information on the carbon skeleton.
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Mass Spectrometry (MS): This would confirm the molecular weight and provide fragmentation patterns consistent with the structure.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ketone, and C-Br and C-F stretches would be expected.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[3]
Chemical Reactivity and Applications in Drug Discovery
The primary utility of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone in medicinal chemistry lies in its role as a precursor to quinazoline and quinazolinone derivatives.[4][5] These heterocyclic systems are prevalent in a multitude of biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents.
Synthesis of Quinazoline Derivatives: A common and efficient method for the synthesis of quinazolines from 2-aminophenyl ketones involves a condensation reaction with an appropriate nitrogen source, such as an amine or ammonium acetate, often catalyzed by an acid or a metal.[6][7]
Illustrative Reaction Scheme:
Caption: General reaction scheme for the synthesis of quinazolines.
Experimental Protocol for a Generic Quinazoline Synthesis:
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To a solution of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the desired amine or ammonium acetate (1.5-2 equivalents).
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Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a metal catalyst.
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Isolate the product by filtration or extraction.
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Purify the crude product by recrystallization or column chromatography.
The bromine and fluorine substituents on the resulting quinazoline scaffold can be further modified to explore structure-activity relationships (SAR) in a drug discovery program.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is not widely available, hazard information can be inferred from structurally related compounds. Similar aminobromoacetophenones are often classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[8]
Recommended Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
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Handling: Avoid direct contact with the substance. Ensure adequate ventilation in the work area.[8]
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Storage: Store in a cool, well-ventilated area in a tightly sealed container, protected from light.
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Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. In case of fire, toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride may be released.[8]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[8]
Conclusion
1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of medicinally relevant quinazoline derivatives. Its unique structural features provide a platform for the generation of diverse molecular libraries for drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.
References
- Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular iodine catalyses a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines in very good yields. Synlett, 29(07), 979-985.
- Sarma, R., & Prajapati, D. (2011). Microwave-promoted catalyst- and solvent-free synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate.
- Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. The Journal of Organic Chemistry, 84(10), 6304-6312.
- Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Bromo-5-fluorophenyl)ethan-1-one. Retrieved from [Link]
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Fisher Scientific. (n.d.). SAFETY DATA SHEET 4'-Fluoroacetophenone. Retrieved from [Link]
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Synthonix, Inc. (n.d.). 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone. Retrieved from [Link]
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MDPI. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Amino-5-bromophenyl)ethan-1-one. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
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PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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LookChem. (n.d.). Cas 29124-56-9,1-(2-amino-5-bromophenyl)ethanone. Retrieved from [Link]
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